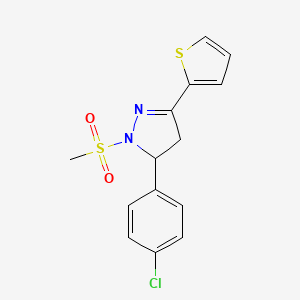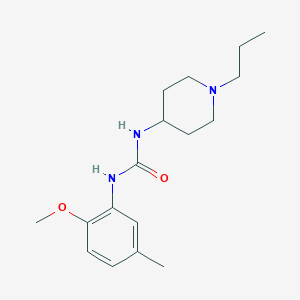
1'-(3-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The purpose of
Mecanismo De Acción
The mechanism of action of 1'-(3-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves its binding to the DAT protein, which inhibits the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in various biochemical and physiological effects, including increased motor activity, euphoria, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interaction with the dopamine system. It has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain. This can result in various effects, including increased locomotor activity, reward-seeking behavior, and addiction. This compound has also been shown to affect other neurotransmitter systems, including the serotonin and norepinephrine systems, which may contribute to its overall pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(3-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has several advantages for use in lab experiments. It is a highly potent and selective ligand for the DAT protein, making it suitable for studies on the dopamine system. Its synthesis method has been optimized to produce this compound in large quantities, making it readily available for various research applications. However, this compound also has some limitations, including its potential for abuse and addiction, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 1'-(3-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of drugs that target the dopamine system for the treatment of neurological disorders. This compound may serve as a lead compound for the development of such drugs. Another area of interest is the investigation of the biochemical and physiological effects of this compound on other neurotransmitter systems, including the serotonin and norepinephrine systems. This may provide insight into the overall pharmacological effects of this compound and its potential applications in various fields. Additionally, further studies are needed to investigate the safety and potential side effects of this compound, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 1'-(3-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction between 1-(3-methylbenzyl)piperidine-4-carboxylic acid and pyrrolidine-1-carbonyl chloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a purity of over 99%. This synthesis method has been optimized to produce this compound in large quantities, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
1'-(3-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess a high affinity for the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. This property makes this compound a potential candidate for the development of drugs that target the dopamine system, which is implicated in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
[1-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-19-6-4-7-20(16-19)17-24-14-9-22(10-15-24)26-13-5-8-21(18-26)23(27)25-11-2-3-12-25/h4,6-7,16,21-22H,2-3,5,8-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCLTQHVBWKKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5339171.png)

![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5339191.png)
![N-(4-ethoxyphenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5339206.png)


![N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5339219.png)
![4-({(2R,5S)-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5339225.png)
![2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5339235.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339247.png)
![2,5,7,10-tetrakis(2-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5339258.png)
![N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5339264.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5339268.png)
![N-(4-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5339274.png)